molecular formula C8H15N3 B13269989 C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine

Cat. No.: B13269989
M. Wt: 153.22 g/mol
InChI Key: SRZBTNYOFYINKL-UHFFFAOYSA-N
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Description

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The isopropyl and methyl groups attached to the pyrazole ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(3-methyl-1-propan-2-ylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-6(2)11-5-8(4-9)7(3)10-11/h5-6H,4,9H2,1-3H3

InChI Key

SRZBTNYOFYINKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C(C)C

Origin of Product

United States

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